

# L-371,257: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: L-371,257

Cat. No.: B1673725

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **L-371,257**, a potent and selective non-peptide antagonist of the oxytocin receptor. This guide covers its chemical structure, physicochemical properties, pharmacology, and detailed experimental protocols relevant to its study.

## Chemical Structure and Properties

**L-371,257** is a complex heterocyclic molecule with the systematic IUPAC name 1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one.<sup>[1]</sup> Its chemical structure is characterized by a central piperidine ring linking a benzoxazinone moiety and a substituted benzoyl group, which in turn is connected to an N-acetylpiperidine ether.

Table 1: Chemical Identifiers for **L-371,257**

Identifier	Value
IUPAC Name	1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one <sup>[1]</sup>
CAS Number	162042-44-6
SMILES	<chem>O=C1OCc2ccccc2N1C(CC4)CCN4C(=O)c2ccc(cc2OC)OC5CCN(C(C)=O)CC5</chem>

Table 2: Physicochemical Properties of **L-371,257**

Property	Value
Molecular Formula	C <sub>28</sub> H <sub>33</sub> N <sub>3</sub> O <sub>6</sub>
Molecular Weight	507.59 g/mol
Appearance	Solid powder
Solubility	Soluble to 5 mM in DMSO with gentle warming. Slightly soluble in acetonitrile (0.1-1 mg/mL).
Purity	Typically ≥98% (HPLC)

## Biological Activity and Pharmacology

**L-371,257** is a potent and selective competitive antagonist of the human oxytocin receptor (OTR).[2] It exhibits high affinity for the OTR with a reported K<sub>i</sub> value of 4.6 nM.[2] A key feature of **L-371,257** is its high selectivity for the OTR over the closely related vasopressin receptors (V1a and V2), with over 800-fold selectivity.[2] This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

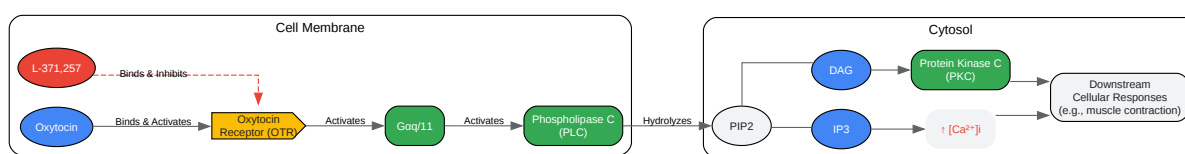
The compound has demonstrated efficacy in functional assays, antagonizing oxytocin-induced contractions in isolated rat uterine tissue with a pA<sub>2</sub> value of 8.44.[2] **L-371,257** is orally bioavailable but has poor penetration of the blood-brain barrier, making it a valuable tool for studying the peripheral effects of oxytocin receptor antagonism with limited central nervous system side effects.[3][4]

Table 3: Pharmacological Data for **L-371,257**

Parameter	Species/System	Value
K <sub>i</sub> (Oxytocin Receptor)	Human	4.6 nM[2]
pA <sub>2</sub>	Isolated Rat Uterine Tissue	8.44[2]
Selectivity	>800-fold over human V1a and V2 receptors[2]	

## Mechanism of Action: Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a class A G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, oxytocin, the receptor primarily couples to G $\alpha$ q/11 G-proteins. This initiates a downstream signaling cascade that is inhibited by **L-371,257**.



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Caption: Oxytocin Receptor Signaling Pathway and the inhibitory action of **L-371,257**.

## Experimental Protocols

### Chemical Synthesis

The synthesis of **L-371,257** was first reported by Williams et al. in the Journal of Medicinal Chemistry (1995, 38, 4634-4636).[5] While the full detailed experimental procedure is found in the original publication, the general strategy involves the coupling of three key fragments: the 4H-3,1-benzoxazin-2-one core, a central piperidine linker, and a substituted benzoyl moiety bearing the N-acetyl-4-piperidinoxy ether side chain. The synthesis of the benzoxazinone core can be achieved through various methods, often starting from anthranilic acid derivatives.[6]

### Radioligand Binding Assay for Oxytocin Receptor

This protocol is designed to determine the binding affinity ( $K_i$ ) of **L-371,257** for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

- Cell membranes expressing the human oxytocin receptor.
- Radioligand (e.g., [ $^3\text{H}$ ]-Oxytocin).
- **L-371,257** stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM  $\text{MgCl}_2$ ).
- Wash buffer (ice-cold).
- Glass fiber filters.
- Scintillation cocktail.
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells or tissues expressing the oxytocin receptor in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer. Determine the protein concentration.
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
  - A constant amount of membrane preparation.
  - A fixed concentration of [ $^3\text{H}$ ]-Oxytocin (typically at or near its  $K_d$ ).
  - Increasing concentrations of **L-371,257**.
  - For total binding, add vehicle instead of **L-371,257**.
  - For non-specific binding, add a high concentration of unlabeled oxytocin.

- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of **L-371,257** to determine the IC<sub>50</sub> value. Calculate the Ki value using the Cheng-Prusoff equation.

## Inositol Phosphate (IP) Accumulation Assay

This assay measures the functional antagonist activity of **L-371,257** by quantifying its ability to inhibit oxytocin-stimulated production of inositol phosphates, a downstream second messenger of OTR activation.

Materials:

- Cells expressing the human oxytocin receptor.
- Labeling medium (e.g., inositol-free medium).
- [<sup>3</sup>H]-myo-inositol.
- Stimulation buffer containing lithium chloride (LiCl) to inhibit IP degradation.
- Oxytocin solution.
- **L-371,257** stock solution.
- Quenching solution (e.g., ice-cold trichloroacetic acid).
- Anion exchange chromatography columns.
- Elution buffers.

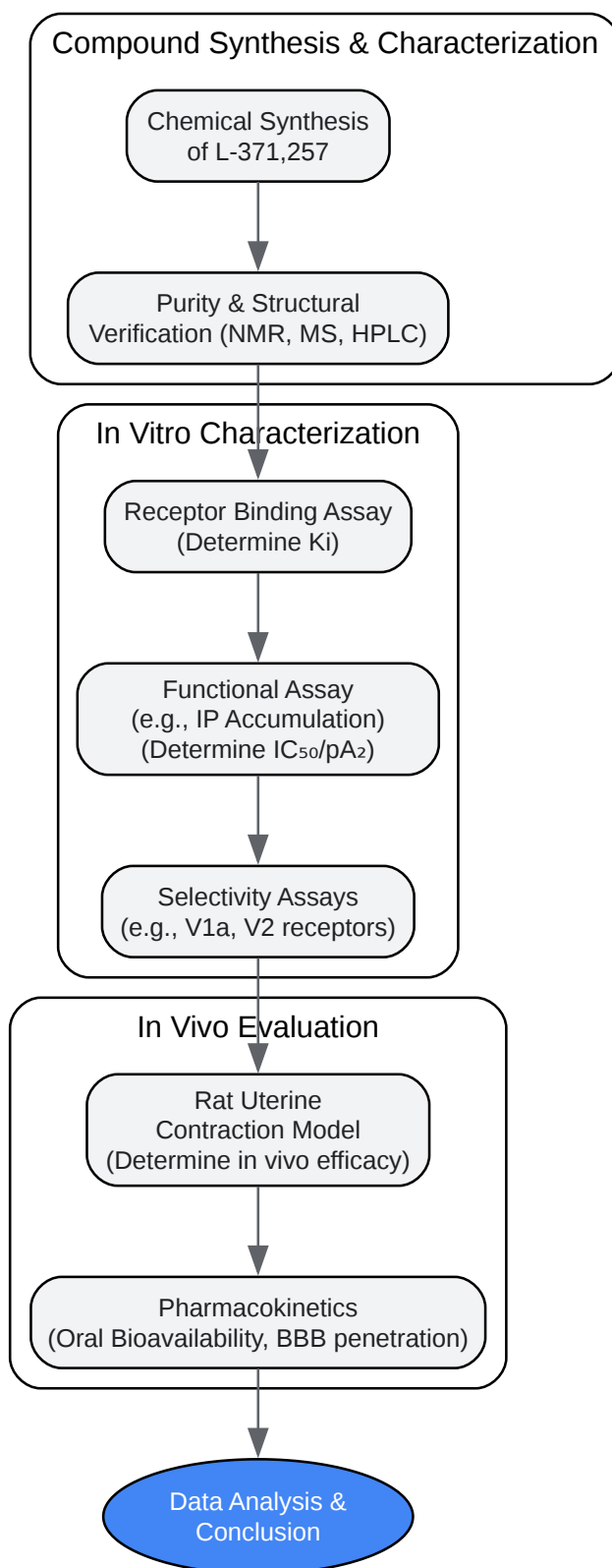
- Scintillation cocktail and counter.

#### Procedure:

- Cell Labeling: Plate cells and incubate with [ $^3\text{H}$ ]-myo-inositol in labeling medium to allow for incorporation into cellular phosphoinositides.
- Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl and varying concentrations of **L-371,257**.
- Stimulation: Add oxytocin to the wells to stimulate the OTR and incubate for a defined period.
- Termination and Lysis: Stop the reaction by adding a quenching solution and lyse the cells.
- IP Separation: Apply the cell lysates to anion exchange columns. Wash the columns and elute the different inositol phosphate fractions with appropriate elution buffers of increasing ionic strength.
- Quantification: Add scintillation cocktail to the eluted fractions and measure the radioactivity.
- Data Analysis: Determine the amount of [ $^3\text{H}$ ]-IPs produced in response to oxytocin in the presence of different concentrations of **L-371,257**. Plot the response as a percentage of the maximal oxytocin response against the log concentration of **L-371,257** to determine the  $\text{IC}_{50}$ .

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a novel oxytocin receptor antagonist like **L-371,257**.



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Caption: General experimental workflow for the characterization of an oxytocin receptor antagonist.

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## References

- 1. L-371,257 | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. L-371,257 - Wikipedia [en.wikipedia.org]
- 4. | BioWorld [bioworld.com]
- 5. 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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